Pirandamine

Beschreibung

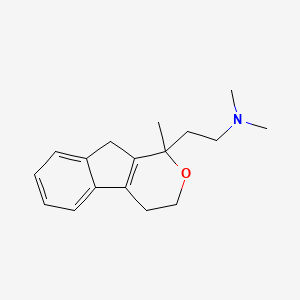

Structure

3D Structure

Eigenschaften

CAS-Nummer |

42408-79-7 |

|---|---|

Molekularformel |

C17H23NO |

Molekulargewicht |

257.37 g/mol |

IUPAC-Name |

N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine |

InChI |

InChI=1S/C17H23NO/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17/h4-7H,8-12H2,1-3H3 |

InChI-Schlüssel |

AMJPIGOYWBNJLP-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C |

Kanonische SMILES |

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C |

Synonyme |

1,3,4,9-tetrahydro-N,N,1-trimethylindeno(1,2-c)- pyran-1,ethylamine.HCl pirandamine pirandamine hydrochloride |

Herkunft des Produkts |

United States |

Historical Context of Early Pharmacological Investigations

Pirandamine, also known by its developmental code name AY-23,713, emerged during a period of intense research into the neurochemical basis of depression. The prevailing monoamine hypothesis of the time suggested that a deficiency in neurotransmitters like norepinephrine (B1679862) and serotonin (B10506) was a key factor in the pathophysiology of depressive disorders.

Early pharmacological studies in the 1970s sought to characterize the profile of this compound, often in comparison to existing tricyclic antidepressants and its structural analog, tandamine (B1215340). nih.gov A pivotal 1976 study compared this compound and tandamine with established antidepressants such as desimipramine, imipramine (B1671792), and amitriptyline (B1667244). nih.gov The research revealed that this compound exhibited a distinct mechanism of action. nih.gov

The investigation demonstrated that this compound was a potent and selective inhibitor of 5-hydroxytryptamine (5-HT), more commonly known as serotonin, uptake. nih.gov Its efficacy in blocking serotonin reuptake was found to be comparable to amitriptyline and greater than that of imipramine. nih.gov Conversely, this compound had negligible effects on the reuptake of norepinephrine. nih.gov This selective action on the serotonin system was a significant finding, as many antidepressants of that era affected both norepinephrine and serotonin pathways.

Interestingly, this compound's structural analog, tandamine, displayed an opposite pharmacological profile, acting as a selective norepinephrine reuptake inhibitor. nih.govwikipedia.org This highlighted the nuanced structure-activity relationships within this class of compounds.

A notable characteristic of this compound that distinguished it from the traditional tricyclic antidepressants was its lack of central anticholinergic effects. nih.gov Anticholinergic side effects were a common and often problematic aspect of tricyclic antidepressant therapy. The absence of these effects with this compound suggested the potential for a more tolerable antidepressant agent. Despite these promising early findings, the clinical development of this compound did not proceed to market.

| Compound | Primary Mechanism of Action |

| This compound | Selective Serotonin Reuptake Inhibitor (SSRI) |

| Tandamine | Selective Norepinephrine Reuptake Inhibitor (SNRI) |

| Desimipramine | Primarily a Norepinephrine Reuptake Inhibitor |

| Imipramine | Serotonin and Norepinephrine Reuptake Inhibitor |

| Amitriptyline | Serotonin and Norepinephrine Reuptake Inhibitor |

Chemical Classification and Core Indeno 2,1 C Pyran Structure

Established Synthetic Pathways for this compound and its Core Scaffolds

The synthesis of this compound, chemically named N,N-dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)ethanamine, and its core indeno[2,1-c]pyran scaffold has been approached through various multi-step synthetic routes.

One established pathway to this compound begins with the reaction of indene-3-ethanol with 1-dimethylamino-3-butanone in the presence of p-toluenesulfonic acid in toluene (B28343). This is followed by the addition of boron trifluoride etherate and a hydrated alkali-aluminum silicate, with subsequent heating. The reaction mixture is then worked up with water and toluene. The aqueous phase is made alkaline with concentrated ammonium (B1175870) hydroxide (B78521) and extracted with toluene to yield the final product. mdpi.com

A significant challenge in the synthesis of this compound and its analogues is the construction of the pyrano[3,4-b]indole core. Modern synthetic methods have been developed to address this. For instance, a rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes provides a novel and efficient route to pyrano[3,4-b]indol-1(9H)-ones. This method utilizes a weakly coordinating carboxyl group as a directing group to activate C-H bonds, proceeding under exogenous oxidant-free conditions in an undivided cell. nih.gov

Strategies for the Synthesis of this compound Analogues

The quest for novel therapeutic agents with improved efficacy and selectivity has driven the synthesis of a wide array of this compound analogues. These efforts are guided by rational design principles and have been accelerated by the advent of combinatorial chemistry.

Rational Design Principles for Structural Variation

The rational design of this compound analogues is rooted in understanding the structure-activity relationships (SAR) of tetracyclic monoamine reuptake inhibitors. The primary goal is to modify specific structural motifs of the this compound molecule to enhance its interaction with monoamine transporters, namely the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the dopamine (B1211576) transporter (DAT). Key areas for structural modification include:

The Tetracyclic Core: Modifications to the indeno[2,1-c]pyran core can significantly impact the compound's potency and selectivity. The introduction of substituents on the aromatic ring of the indole (B1671886) nucleus can alter the electronic properties and lipophilicity of the molecule, thereby influencing its binding affinity to the transporters.

The Alkyl Side Chain: The length and nature of the alkyl chain connecting the tetracyclic core to the terminal amine are critical for optimal activity. Variations in chain length, such as extending the ethylamine (B1201723) side chain to a propylamine, can probe the spatial requirements of the transporter's binding pocket.

The Terminal Amine Group: The degree of substitution on the terminal nitrogen atom influences the compound's basicity and its ability to form ionic interactions within the transporter. Analogues with different N-alkyl substituents (e.g., methyl, ethyl) or cyclic amines can be synthesized to explore these effects.

An example of a rationally designed analogue is N,1-Dimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-propylamine. Its synthesis involves the reduction of N,1-dimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-propionamide with sodium borohydride (B1222165) in the presence of triethyloxonium (B8711484) fluoroborate. nih.gov

The following table illustrates potential structural variations based on these rational design principles:

| Modification Area | Parent Structure (this compound) | Example of Variation | Rationale for Variation |

| Aromatic Core | Unsubstituted Indole | 5-Fluoroindole or 7-Methoxyindole | To alter electronic properties and lipophilicity for improved transporter affinity. |

| Alkyl Side Chain | Ethanamine | Propanamine or Butanamine | To explore the optimal distance between the tetracyclic core and the amine group for transporter binding. |

| Terminal Amine | N,N-dimethylamine | N-ethyl-N-methylamine or Pyrrolidine | To modify basicity and steric bulk, potentially enhancing selectivity for a specific transporter. |

Combinatorial Chemistry Approaches in Analog Generation

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of this compound analogues, enabling a more comprehensive exploration of the chemical space around the core scaffold. This approach is particularly useful for identifying novel compounds with desired biological activities.

A combinatorial approach to generating this compound analogues would typically involve the following steps:

Scaffold Synthesis: A common intermediate, such as a functionalized indeno[2,1-c]pyran core, is synthesized on a larger scale. This scaffold would possess a reactive site, for example, a leaving group or a functional group that can be easily derivatized.

Parallel Derivatization: The core scaffold is then distributed into a multi-well plate format. A diverse set of building blocks, such as a library of amines or alkyl halides, is added to the individual wells.

Automated Synthesis and Purification: The reactions are carried out in parallel, often using automated liquid handling systems. This is followed by high-throughput purification techniques to isolate the individual analogues.

High-Throughput Screening: The resulting library of compounds is then screened for their ability to inhibit monoamine reuptake, allowing for the rapid identification of lead compounds.

While specific combinatorial libraries of this compound have not been extensively reported in the public domain, the principles of combinatorial chemistry have been widely applied to the synthesis of other heterocyclic compounds and monoamine reuptake inhibitors. These approaches have proven effective in accelerating the drug discovery process.

The table below outlines a hypothetical combinatorial library design for this compound analogues:

| Scaffold | Building Block Library 1 (R1, R2 on Amine) | Building Block Library 2 (Substituent on Aromatic Ring) | Resulting Analogue Diversity |

| Indeno[2,1-c]pyran-1-ethylamine | -N(CH3)2, -N(CH2CH3)2, Pyrrolidine, Piperidine | -H, -F, -Cl, -OCH3 | A library of 16 distinct this compound analogues. |

Molecular Mechanisms of Action

Modulation of Monoamine Transporters

Pirandamine is recognized as a monoamine reuptake inhibitor, a class of drugs that block the reuptake of key neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) from the synapse. pharmacologyeducation.org This action increases the availability of these neurotransmitters to bind with postsynaptic receptors, thereby enhancing neurotransmission.

Serotonin Transporter (SERT) Interactions and Inhibition

This compound is a potent and relatively selective inhibitor of the serotonin transporter (SERT). ncats.iowikipedia.org This inhibition of serotonin reuptake is a primary mechanism contributing to its pharmacological activity. ncats.iowikipedia.org Studies have shown that this compound's potency as a serotonin uptake blocker is comparable to that of amitriptyline (B1667244) and greater than that of imipramine (B1671792). ncats.io The (-)-enantiomer of this compound is the more active form, retaining the activity of the racemic mixture, while the (+)-enantiomer is significantly less effective. ncats.io This selective blockade of SERT leads to an increased concentration of serotonin in the synaptic cleft, which is believed to be a key factor in its potential antidepressant effects. ncats.iowikipedia.org

Norepinephrine Transporter (NET) Interactions

In contrast to its potent effects on SERT, this compound exhibits negligible activity in blocking the norepinephrine transporter (NET). ncats.io This selectivity for SERT over NET distinguishes it from many tricyclic antidepressants, such as imipramine and amitriptyline, which are non-selective inhibitors of both serotonin and norepinephrine reuptake. ncats.iopatsnap.com The lack of significant interaction with NET suggests that the pharmacological effects of this compound are not primarily mediated by the modulation of norepinephrine levels. patsnap.com

Dopamine Transporter (DAT) Interactions (if academically significant)

While the primary focus of research on this compound has been on its interactions with SERT and NET, the modulation of the dopamine transporter (DAT) can also be a significant factor for compounds in this class. frontiersin.orgwikidoc.org The dopamine transporter plays a crucial role in clearing dopamine from the synaptic cleft, and its inhibition can lead to increased dopaminergic neurotransmission. frontiersin.orgwikipedia.org For some monoamine reuptake inhibitors, interaction with DAT is a key component of their pharmacological profile, contributing to their therapeutic effects. plos.orgnih.gov However, specific data on the academic significance of this compound's direct interaction with DAT is not extensively detailed in the provided search results.

Receptor Pharmacodynamics

Beyond its effects on monoamine transporters, this compound's pharmacological profile is also shaped by its interactions with various neurotransmitter receptors.

Cellular Signaling Pathway Interventions

Modulation of Key Kinase Pathways (e.g., MAPK, PI3K/Akt, mTOR)

A review of available scientific literature indicates a lack of specific research into the direct effects of this compound on key kinase signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways. These pathways are crucial intracellular signaling cascades that regulate fundamental cellular processes.

The PI3K/Akt/mTOR pathway is integral to regulating the cell cycle, cellular quiescence, proliferation, and longevity. wikipedia.org Its activation involves a cascade where PI3K activates Akt, which in turn can influence numerous downstream effectors, including mTOR. wikipedia.org This pathway's activity is critical in both normal cellular functions, like the growth and proliferation of neural stem cells, and in pathological conditions, where it is often overactive in many cancers. wikipedia.orgmdpi.com

Similarly, the MAPK pathways are essential signaling cascades that respond to various extracellular stimuli to regulate cell proliferation, differentiation, and apoptosis. nih.gov For instance, in human skin, exposure to solar simulated light can induce the activation of MAPK pathway proteins like p38 and ERK 1/2. nih.gov

While these pathways are known to be modulated by various pharmacologically active compounds, no dedicated studies were found that specifically document or quantify the modulatory impact of this compound on their components.

DNA Damage Response and Repair Pathways

There is no available scientific data from dedicated studies investigating the role of this compound in the modulation of DNA Damage Response (DDR) and repair pathways. The DDR is a critical and complex network of cellular mechanisms that detects, signals, and repairs DNA damage, thereby maintaining genomic stability. astrazeneca.commdpi.com This response is essential for cell viability and preventing the propagation of mutations that can lead to diseases like cancer. mdpi.comnih.gov

The DDR network includes the ability to pause the cell cycle to allow time for repair and can be dysregulated in cancer cells, creating vulnerabilities that can be exploited by targeted therapies. astrazeneca.comnih.gov The response is tailored to the type of DNA damage; for example, different mechanisms are activated in response to single-strand breaks versus double-strand breaks. mdpi.com Although inhibitors of various DDR components are a major focus of modern cancer research, this compound has not been evaluated in this context based on the available literature. nih.govnih.gov

Other Enzymatic or Protein Interactions (e.g., MAO, efflux pumps if directly linked to this compound)

While this compound's primary mechanism is the selective inhibition of serotonin reuptake, its potential interactions with other enzymes and proteins have been considered.

Monoamine Oxidase (MAO): There is no evidence to suggest that this compound acts as a direct inhibitor of the monoamine oxidase (MAO) enzyme. nih.govmayoclinic.org MAOIs are a distinct class of antidepressants that function by preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. mayoclinic.orgwikipedia.org A significant and potentially dangerous pharmacodynamic interaction, known as serotonin syndrome, can occur when a serotonin reuptake inhibitor is co-administered with an MAO inhibitor. nih.govhandwiki.org This interaction is due to a synergistic increase in serotonin levels from two different mechanisms, rather than a direct inhibitory action of this compound on the MAO enzyme itself.

Efflux Pumps: No studies were found that directly link this compound to an interaction with bacterial or mammalian efflux pumps. Efflux pumps are membrane proteins involved in the extrusion of a wide variety of substrates, and they are a key mechanism in multidrug resistance in bacteria. mdpi.comnih.gov While inhibitors of these pumps are an active area of research to overcome antibiotic resistance, the available literature does not include this compound as a subject of such investigations. anr.fr

Data Tables

Table 1: Summary of Findings on this compound's Molecular Interactions

| Pathway/Interaction | Research Findings |

| Kinase Pathways (MAPK, PI3K/Akt, mTOR) | No specific studies available on the direct interaction of this compound with these pathways. |

| DNA Damage Response (DDR) | No specific studies available on the direct interaction of this compound with DDR pathways. |

| Autophagy Modulation | No specific studies available confirming this compound as a direct modulator of autophagy. |

| Monoamine Oxidase (MAO) Interaction | No evidence of direct inhibition; potential for pharmacodynamic interaction with MAOIs. |

| Efflux Pump Interaction | No specific studies available on the interaction of this compound with efflux pumps. |

Structure Activity Relationship Sar and Computational Studies

Identification of Critical Structural Motifs for Biological Activity

Pirandamine's chemical structure is characterized by a tricyclic indeno[2,1-c]pyran core, which is associated with its pharmacological profile. Research indicates that this compound acts as a selective inhibitor of serotonin (B10506) (5-HT) uptake, showing significantly less activity in blocking norepinephrine (B1679862) (NE) reuptake. This selectivity is a key feature that differentiates it from many other tricyclic antidepressants, which often affect both neurotransmitter systems. Furthermore, this compound has been noted for its lack of appreciable central anticholinergic effects, a common side effect associated with other tricyclic compounds ncats.ionih.gov.

These findings suggest that the specific arrangement of the indeno[2,1-c]pyran ring system, along with the attached side chain (though specific details of the side chain's role in this compound's SAR are not extensively detailed in the provided literature), are critical for its selective interaction with the serotonin transporter. The absence of anticholinergic activity implies that structural features responsible for muscarinic receptor antagonism, often found in other tricyclic structures, are either absent or modified in this compound.

Table 1: Comparative Serotonin Uptake Inhibition Potency

| Compound | Serotonin (5-HT) Uptake Inhibition Potency | Norepinephrine (NE) Uptake Inhibition | Central Anticholinergic Effects |

| This compound | Equivalent to Amitriptyline (B1667244), > Imipramine (B1671792) | Not appreciable | None |

| Amitriptyline | Equivalent to this compound | Appreciable | Appreciable |

| Imipramine | Less potent than this compound | Appreciable | Appreciable |

| Desipramine (B1205290) | Not specified | Potent | Not specified |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological activity of many drug molecules, as biological targets often exhibit chiral recognition mdpi.comslideshare.netresearchgate.net. For this compound, studies have indicated that its stereochemistry significantly influences its activity. Specifically, the (-)-enantiomer of this compound was found to retain the activity of the racemate , while the (+)-enantiomer was considerably less effective in blocking serotonin uptake. This observation highlights the stereoselective nature of this compound's interaction with its biological target, suggesting that one enantiomer is crucial for optimal binding and efficacy.

Table 2: Stereochemical Influence on Serotonin Uptake Activity

| Enantiomer | Serotonin (5-HT) Uptake Activity |

| Racemic Mixture | Active |

| (-)-Enantiomer | Retained activity of racemate |

| (+)-Enantiomer | Much less effective |

*Data compiled from search results ncats.io.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity researchgate.netnih.govuniroma1.it. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the efficacy of new compounds and guide the design of more potent or selective molecules. While specific QSAR models for this compound were not detailed in the provided search results, this methodology is broadly applied in drug discovery. QSAR studies typically involve generating molecular descriptors (e.g., physicochemical properties, topological indices, shape descriptors) and then using statistical methods (like regression analysis or machine learning) to build predictive models researchgate.netnih.govuniroma1.it. The accuracy and robustness of QSAR models depend heavily on the quality and diversity of the dataset used for training and validation nih.govuniroma1.it.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating the binding affinity openaccessjournals.commdpi.comfrontiersin.orgresearchgate.net. This method involves simulating the interaction between a small molecule (ligand) and a macromolecule (receptor, typically a protein) to identify potential binding sites and predict the strength of their interaction. Scoring functions are employed to evaluate the quality of the predicted binding pose and estimate binding affinity openaccessjournals.commdpi.com. Molecular docking is instrumental in virtual screening campaigns for identifying lead compounds and in optimizing existing drug candidates by suggesting modifications that could enhance binding openaccessjournals.comresearchgate.net. However, it is important to note that docking methods can have limitations in accurately predicting binding affinities, often requiring validation through experimental methods or more advanced simulations mdpi.com.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a more dynamic perspective on molecular interactions by modeling the movement of atoms and molecules over time mdpi.complos.orgmdpi.com. These simulations can offer insights into the flexibility of both the ligand and the target protein, the stability of the ligand-target complex, and the detailed pathways of binding and unbinding mdpi.complos.orgmdpi.com. By capturing conformational changes and dynamic interactions, MD simulations can refine predictions made by docking studies and provide a more comprehensive understanding of the molecular recognition process. While specific MD simulations for this compound were not found in the provided literature, this technique is widely used to study ligand-receptor dynamics in drug discovery, offering a deeper understanding of binding mechanisms and kinetics mdpi.commdpi.com.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a valuable tool in drug discovery that involves identifying and representing the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for a molecule to exert a specific biological activity dovepress.comresearchgate.netnih.govarxiv.org. A pharmacophore model can be derived from known active molecules (ligand-based) or from the structure of a target protein's binding site (structure-based) dovepress.comnih.govnih.gov. These models serve as hypotheses for molecular recognition and are extensively used in virtual screening to identify new compounds with similar activity and in de novo drug design, where novel molecular structures are generated based on the pharmacophore template dovepress.comnih.govarxiv.orgnih.gov. By defining the critical features for this compound's interaction with its target, pharmacophore modeling could facilitate the design of new analogs with improved potency or selectivity.

Compounds Mentioned:

this compound

Amitriptyline

Imipramine

Desipramine

Pre Clinical Investigations and Therapeutic Potential in Non Human Models

In Vitro Studies in Cell Lines

A comprehensive review of published scientific literature did not yield specific studies evaluating the effects of Pirandamine in the following in vitro applications.

Evaluation of Anti-proliferative Effects in Cancer Cell Lines

There is no available research data concerning the evaluation of this compound's anti-proliferative effects in cancer cell lines.

Analysis of Cellular Viability and Cytotoxicity Mechanisms

There is no available research data regarding the analysis of cellular viability and cytotoxicity mechanisms of this compound in cell lines.

Neurochemical and Neurophysiological Effects in Neuronal Cell Models

There is no available research data from studies investigating the specific neurochemical and neurophysiological effects of this compound in neuronal cell models.

In Vivo Studies in Animal Models

In vivo research in animal models has been crucial in defining the primary mechanism of action of this compound as a potential antidepressant.

Behavioral Pharmacology in Rodent Models (e.g., effects on 5-hydroxytryptophan (B29612) in mice)

In behavioral pharmacology studies, this compound has been identified as a potent potentiator of central 5-hydroxytryptamine (5-HT), or serotonin (B10506), activity. nih.gov Its functional activity in this regard was found to be equivalent to amitriptyline (B1667244) and greater than imipramine (B1671792). nih.gov The potentiation of behaviors induced by precursors like 5-hydroxytryptophan (5-HTP) is a key indicator of its effects on the serotonergic system in rodent models. nih.gov Unlike some other psychoactive compounds, this compound did not potentiate apomorphine-induced gnawing behavior, suggesting a lack of significant interaction with dopamine (B1211576) pathways. nih.gov Furthermore, it did not exhibit central anticholinergic effects, distinguishing it from many tricyclic antidepressants. nih.gov

Neurotransmitter Uptake Inhibition in Animal Brain Tissues

Investigations into the neurochemical effects of this compound in animal brain tissues have demonstrated its distinct profile as a selective serotonin reuptake inhibitor (SSRI). nih.gov When compared with other tricyclic antidepressants, this compound was a potent blocker of 5-HT uptake but was not effective as a norepinephrine (B1679862) (NE) uptake blocker. nih.gov This selective action on the serotonin system contrasts sharply with compounds like tandamine (B1215340) and desipramine (B1205290), which are specific blockers of neuronal NE uptake. nih.gov Studies confirmed that this compound does not inhibit monoamine oxidase (MAO) in vivo. nih.gov This selective inhibition of 5-HT uptake is the primary mechanism underlying its observed behavioral effects. nih.gov

Interactive Data Table: Comparative Profile of this compound in In Vivo Tests

| Compound | Primary Neurotransmitter Effect | Potentiation of 5-HT Activity | Potentiation of NE Activity | Central Anticholinergic Effects |

| This compound | Selective 5-HT Uptake Blocker nih.gov | Yes nih.gov | No nih.gov | No nih.gov |

| Tandamine | Selective NE Uptake Blocker nih.gov | Yes (at high doses) nih.gov | Yes nih.gov | No nih.gov |

| Desipramine | NE Uptake Blocker nih.gov | No nih.gov | Yes nih.gov | Yes nih.gov |

| Imipramine | 5-HT and NE Uptake Blocker nih.gov | Less than this compound nih.gov | Yes nih.gov | Yes nih.gov |

| Amitriptyline | 5-HT and NE Uptake Blocker nih.gov | Equivalent to this compound nih.gov | Yes nih.gov | Yes nih.gov |

Studies in Established Disease Animal Models (e.g., neurological conditions)

This compound's therapeutic potential has been evaluated in several key pharmacologically-induced animal models that are well-established for screening antidepressant agents. These models simulate brain states associated with neurological and depressive conditions.

Primary investigations utilized models of monoamine depletion and serotonin precursor potentiation to characterize this compound's activity. A significant study compared this compound (PA) with its structural analog tandamine (TA), as well as traditional tricyclic antidepressants like desipramine (DMI), imipramine (I), and amitriptyline (A). nih.gov

Reserpine-Induced Models

Reserpine is an agent that depletes stores of monoamine neurotransmitters (norepinephrine, serotonin, and dopamine), inducing a state in animals that mimics certain aspects of depression, such as motor retardation and hypothermia. nih.govnih.gov A compound's ability to counteract these effects is a strong indicator of antidepressant potential. In studies, this compound was shown to be a potent antagonist of reserpine-induced effects, an action primarily linked to its enhancement of serotonergic neurotransmission. nih.gov Its potency in these models was found to be comparable to that of amitriptyline and greater than imipramine. nih.gov

5-Hydroxytryptophan (5-HTP) Potentiation

5-HTP is a direct precursor in the synthesis of serotonin. nih.govwebmd.com In animal models, administration of 5-HTP leads to specific behavioral syndromes due to increased serotonin levels. The potentiation of these behaviors by a test compound indicates its efficacy in enhancing the effects of serotonin, typically through reuptake inhibition. This compound was demonstrated to be a potent potentiator of central serotonin activity in this model, further confirming its mechanism as a selective serotonin reuptake inhibitor. nih.gov Its activity in this assay was again noted to be equivalent to amitriptyline and superior to imipramine. nih.gov

The table below summarizes the comparative efficacy of this compound and other antidepressants in blocking the neuronal uptake of 5-hydroxytryptamine (5-HT), which is its primary mechanism of action.

Unlike the tricyclic antidepressants it was compared against, this compound exhibited no significant central anticholinergic effects, highlighting its selectivity. nih.gov Furthermore, its activity was primarily associated with the (-)-enantiomer.

Combination Studies with Other Investigational Agents in Pre-clinical Settings

Following a comprehensive review of available scientific literature, no preclinical studies investigating the effects of this compound in combination with other investigational agents were identified. Research on this compound primarily focused on its characterization as a standalone agent and its comparison to other established antidepressants. nih.gov

Advanced Research and Future Directions

Target Identification and Validation Beyond Monoamine Systems

Historically, the therapeutic action of pirandamine has been attributed to its high affinity for the serotonin (B10506) transporter (SERT), leading to an increase in the synaptic concentration of serotonin. However, the delayed onset of clinical effects of selective serotonin reuptake inhibitors (SSRIs) suggests that their mechanism of action extends beyond simple reuptake inhibition and involves downstream neuroadaptive changes. nih.govnih.gov Research into the broader class of SSRIs has indicated potential interactions with other receptor systems, which may also be relevant for this compound.

Furthermore, the immunomodulatory and anti-inflammatory properties observed with some SSRIs open up another avenue for target identification. nih.govwustl.edu Chronic stress and depression are often associated with a pro-inflammatory state, and the potential for this compound to modulate inflammatory pathways could represent a non-monoaminergic mechanism of action. Investigating the effects of this compound on cytokine production and microglial activation in relevant preclinical models could validate these novel targets.

Integration of Omics Data for Systems-Level Understanding (e.g., Transcriptomics, Proteomics)

To gain a more holistic understanding of the molecular mechanisms underlying this compound's effects, researchers are turning to "omics" technologies. Transcriptomics and proteomics allow for the large-scale analysis of gene expression and protein levels, respectively, providing a comprehensive snapshot of the cellular response to drug treatment. nih.govresearchgate.net While specific omics data for this compound are not yet widely available, studies on other SSRIs have revealed significant alterations in the expression of genes and proteins involved in neuroplasticity, signal transduction, and neuroinflammation. mppt.hunih.govmdpi.com

A review of transcriptomic studies on chronic SSRI administration in animal models has shown heterogeneous changes in genes related to the serotonin system, including tryptophan hydroxylase 2 and various serotonin receptors. mppt.hunih.gov A consistent finding across many studies is the upregulation of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth. nih.gov Furthermore, alterations in GABA and glutamate-related genes have also been reported. nih.gov

Proteomic analyses of brain tissue and peripheral cells following SSRI treatment have identified changes in proteins involved in neurogenesis, axonal guidance, and energy metabolism. nih.govnih.gov For instance, a study on the effects of paroxetine (B1678475) highlighted alterations in the purine, pyrimidine, glutamatergic, and ubiquitin-proteasome systems. nih.gov

The application of these omics approaches to this compound would provide invaluable data. By comparing the transcriptomic and proteomic profiles of this compound with other SSRIs, researchers could identify unique molecular signatures that may explain differences in efficacy and side-effect profiles. Integrating these datasets can help construct detailed molecular pathways and networks affected by this compound, offering a systems-level perspective on its mechanism of action.

Below is a table summarizing potential transcriptomic and proteomic changes that could be investigated for this compound, based on findings for the broader class of SSRIs.

| Omics Level | Potential Targets of Investigation for this compound | Observed Effects with Other SSRIs | Potential Functional Implication |

| Transcriptomics | Brain-Derived Neurotrophic Factor (BDNF) | Upregulation nih.gov | Enhanced neurogenesis and synaptic plasticity nih.gov |

| Serotonin Receptors (e.g., 5-HT1A) | Variable (upregulation or downregulation depending on region and specific SSRI) mppt.hunih.gov | Adaptive changes in serotonergic neurotransmission | |

| Tryptophan Hydroxylase 2 (TPH2) | Downregulation in serotonergic nuclei mppt.hunih.gov | Altered serotonin synthesis | |

| GABA and Glutamate Receptor Subunits | Heterogeneous changes nih.gov | Modulation of inhibitory and excitatory balance | |

| Proteomics | Proteins involved in Neurogenesis | Modulation of levels nih.gov | Structural brain changes |

| Axonal Guidance Proteins | Altered expression nih.gov | Neuronal circuit remodeling | |

| Enzymes of Energy Metabolism | Changes in abundance nih.gov | Alterations in cellular bioenergetics | |

| Components of the Ubiquitin-Proteasome System | Altered levels nih.gov | Regulation of protein turnover |

Application of Advanced Imaging Techniques in Model Organisms

Advanced in vivo imaging techniques offer a powerful means to non-invasively study the effects of psychotropic drugs on brain structure and function in real-time. nih.govnih.govwisc.edulatimes.com Techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) can be applied to animal models to elucidate the specific neurocircuitry modulated by this compound.

fMRI can be used to map changes in brain connectivity and activity patterns following acute and chronic this compound administration. Studies with other SSRIs have demonstrated rapid alterations in brain architecture and functional connectivity within hours of a single dose, long before clinical improvement is observed. latimes.com Applying this technology to this compound could reveal its immediate impact on neural networks and help identify biomarkers that predict treatment response.

PET imaging, with the development of specific radioligands, allows for the quantification of receptor and transporter occupancy. While a specific PET ligand for this compound is not available, existing radiotracers for the serotonin transporter could be used in competition studies to determine the in vivo binding characteristics of this compound. Furthermore, developing radiolabeled analogs of this compound could enable direct visualization of its distribution and target engagement in the brain. Single-photon emission computed tomography (SPECT) is another valuable imaging modality that has been used to assess the availability of neurotransmitter receptors and transporters. nih.gov

Computational Drug Repurposing and Rational Design of Novel this compound Analogues

Computational approaches are becoming increasingly integral to modern drug discovery and development. These in silico methods can be leveraged to identify new therapeutic applications for existing drugs (drug repurposing) and to guide the design of novel molecules with improved properties. rsc.orgresearchgate.netresearchgate.netgrowingscience.com

Given the known safety profile of many SSRIs, there is considerable interest in repurposing this class of drugs for other indications. nih.govwustl.edunih.govthieme-connect.com Computational screening of large biological databases could identify potential new targets for this compound based on its chemical structure and predicted off-target activities. For example, some SSRIs have been investigated for their potential in treating cancer, inflammatory disorders, and viral infections. nih.govwustl.edunih.govthieme-connect.comscitechdaily.com Similar computational explorations could be undertaken for this compound.

Rational drug design can be employed to create novel analogs of this compound with optimized pharmacological profiles. Based on the indeno[2,1-c]pyran scaffold of this compound, medicinal chemists can synthesize a library of related compounds with systematic modifications. rsc.org These new chemical entities can then be screened in vitro and in silico to assess their affinity for SERT and other potential targets, as well as their metabolic stability and pharmacokinetic properties. This approach could lead to the development of next-generation antidepressants with faster onset of action, greater efficacy, or a more favorable side-effect profile.

Exploration of Unconventional Biological Activities (beyond initial indications)

Beyond its established role in modulating serotonergic neurotransmission, this compound may possess other biological activities that could be therapeutically relevant. As with other SSRIs, there is a rationale for exploring the potential anti-inflammatory, neuroprotective, anticancer, and antiviral properties of this compound. nih.govwustl.edunih.govthieme-connect.comscitechdaily.comnih.govnih.govnih.govmdpi.commdpi.commdpi.comnih.govmdpi.comyoutube.com

The link between inflammation and depression is well-established, and the potential immunomodulatory effects of SSRIs are an active area of research. nih.gov Investigating the impact of this compound on inflammatory signaling pathways in both the central nervous system and the periphery could uncover novel therapeutic applications for inflammatory and autoimmune disorders.

The potential anticancer activity of SSRIs is another intriguing area of investigation. scitechdaily.com Some studies have suggested that these compounds can inhibit the growth of certain cancer cell lines. scitechdaily.comnih.gov Screening this compound against a panel of cancer cell lines could reveal any antiproliferative effects and provide a basis for further mechanistic studies.

Finally, the repurposing of existing drugs has gained significant attention for the treatment of infectious diseases. nih.gov Some SSRIs have been shown to exhibit antiviral activity, and it would be worthwhile to evaluate this compound's potential in this regard through in vitro viral replication assays. nih.govnih.govmdpi.commdpi.com

The exploration of these unconventional biological activities could significantly broaden the therapeutic scope of this compound and its future analogs.

Q & A

Basic Research Questions

Q. What are the foundational pharmacological properties of Pirandamine, and how are they validated in preclinical studies?

- Methodological Approach: Begin with a systematic review of peer-reviewed literature to identify key studies on this compound's pharmacokinetics (e.g., absorption, distribution, metabolism). Validate findings using in vitro assays (e.g., receptor binding affinity tests) and in vivo animal models (e.g., dose-response curves in rodent behavioral assays). Cross-reference results with databases like PubChem or ChEMBL for structural and bioactivity data .

Q. How is this compound synthesized, and what analytical techniques confirm its chemical purity?

- Methodological Approach: Use retrosynthetic analysis to outline pathways for this compound synthesis, referencing protocols from patents or synthetic chemistry journals. Confirm purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Validate spectral data against established reference standards .

Q. What experimental designs are optimal for assessing this compound’s efficacy in initial behavioral pharmacology studies?

- Methodological Approach: Employ randomized controlled trials (RCTs) in animal models, using double-blind protocols to minimize bias. Measure outcomes like serotonin reuptake inhibition via microdialysis or electrophysiological recordings. Include control groups (e.g., placebo, comparator antidepressants) and use ANOVA for statistical analysis .

Advanced Research Questions

Q. How do contradictory findings in this compound’s mechanism of action across studies inform hypothesis refinement?

- Methodological Approach: Conduct meta-analyses to quantify discrepancies (e.g., variations in receptor binding affinity reported in Journal X vs. Journal Y). Use sensitivity analyses to assess methodological differences (e.g., cell lines, assay conditions). Propose follow-up experiments, such as knock-out models or isotopic labeling, to isolate confounding variables .

Q. What statistical frameworks resolve variability in dose-response relationships observed in this compound’s preclinical trials?

- Methodological Approach: Apply nonlinear regression models (e.g., Hill equation) to analyze dose-response curves. Address outliers using robust statistical methods (e.g., Tukey’s fence) or Bayesian hierarchical modeling to account for inter-study heterogeneity. Validate with bootstrap resampling to ensure reproducibility .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?

- Methodological Approach: Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets from treated vs. untreated models. Use pathway enrichment tools (e.g., DAVID, STRING) to identify perturbed networks. Validate hypotheses via CRISPR-Cas9 gene editing or pharmacological inhibition .

Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?

- Methodological Approach: Apply propensity score matching to balance covariates in non-randomized datasets. Use inverse probability weighting to adjust for selection bias. Validate findings via sensitivity analyses (e.g., E-value estimation) to quantify unmeasured confounding .

Methodological Guidance

- Data Contradiction Analysis : Use triangulation (e.g., converging evidence from in vitro, in vivo, and computational models) to resolve inconsistencies. Prioritize studies with transparent protocols and open-access raw data .

- Literature Review : Map knowledge gaps using PRISMA frameworks, emphasizing this compound’s understudied applications (e.g., neuroprotection, comorbid disorders) .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and CONSORT for clinical trials, ensuring reproducibility and ethical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.